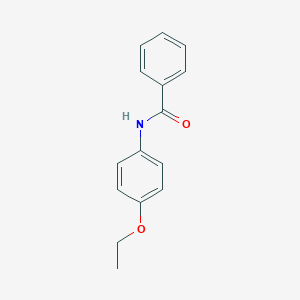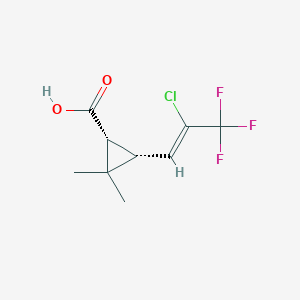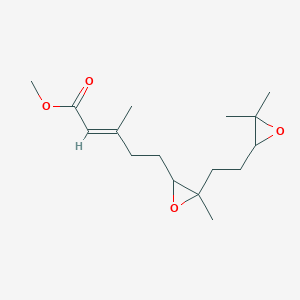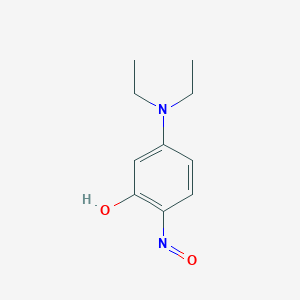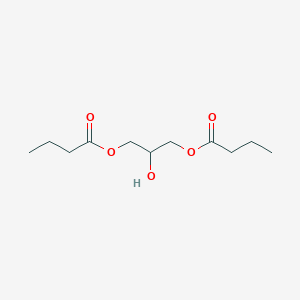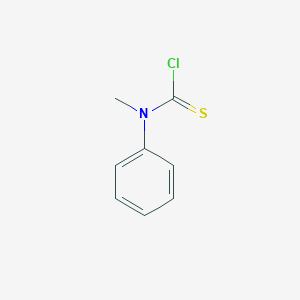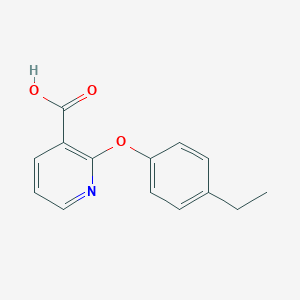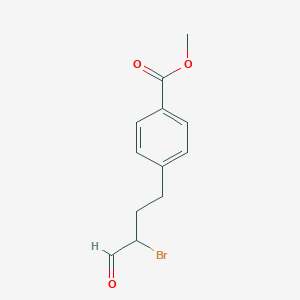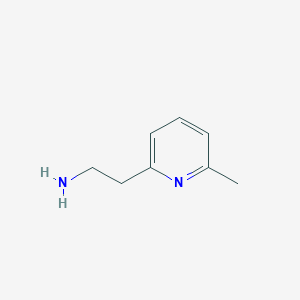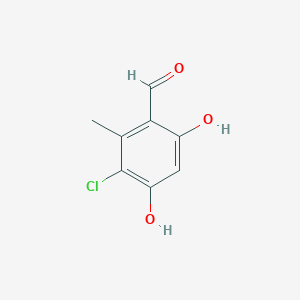
3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde
Übersicht
Beschreibung
3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde is a hydroxylated compound . It is a lichen/fungal metabolite . It has been identified as a constituent and major allergen in oak moss absolute, a frequent allergen in people sensitized to perfumes .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde is C8H7ClO3 . The molecular weight is 186.592 .Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Preparation Methods
One of the primary research applications of 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde is in chemical synthesis. Daniewski et al. (2002) developed efficient methods for preparing 2-chloro-6-methylbenzoic acid, which involved the conversion of related chlorobenzaldehydes using nucleophilic aromatic substitution and carbonylation processes. This study highlights the role of chlorinated benzaldehydes in synthetic organic chemistry, particularly in the preparation of benzaldehyde derivatives (Daniewski et al., 2002).
2. Analytical and Chromatographic Applications
The compound's derivatives have been used in gas-liquid chromatographic analyses. Korhonen and Knuutinen (1984) utilized chlorinated 4-hydroxybenzaldehydes, which are closely related to 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde, to study their separation on a non-polar SE-30 capillary column. This demonstrates the application of chlorinated benzaldehydes in analytical chemistry, particularly in chromatographic separation techniques (Korhonen & Knuutinen, 1984).
3. Antioxidant Activity and Synthesis of Derivatives
Rijal, Haryadi, and Anwar (2022) synthesized derivatives of 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde and evaluated their antioxidant activity. This study demonstrates the potential of these compounds in the field of antioxidant research, exploring their effectiveness compared to known antioxidants like BHT (Rijal, Haryadi, & Anwar, 2022).
4. Biomedical Applications
Saha et al. (2011) explored the use of a compound related to 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde as a fluorescent pH sensor. This illustrates the potential biomedical application of such compounds in creating sensitive and selective probes for biological studies (Saha et al., 2011).
5. Catalysis and Reaction Pathways
Moteki, Rowley, and Flaherty (2016) discussed the formation of methylbenzaldehydes, including compounds similar to 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde, through catalytic reactions. This study provides insight into the catalytic processes involving benzaldehydes, highlighting their importance in industrial and chemical processes (Moteki, Rowley, & Flaherty, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-4,6-dihydroxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-4-5(3-10)6(11)2-7(12)8(4)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYFAHZOTZFWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

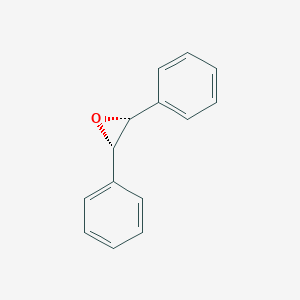
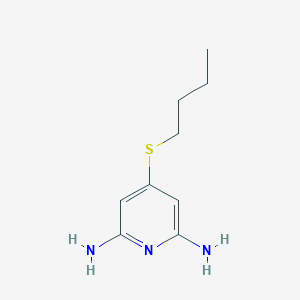
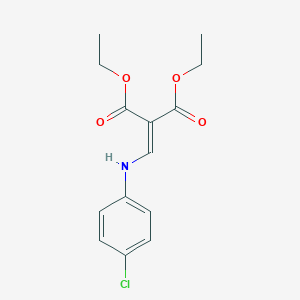
![1-[(E)-2-nitroprop-1-enyl]naphthalene](/img/structure/B106152.png)

